Ethyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mutagenesis:

- Plant and microbial research: EMS is a potent mutagen, meaning it can induce changes in the genetic makeup of an organism. This property makes it a valuable tool in plant and microbial research for several purposes:

- Generating genetic diversity: EMS treatment can create randomly distributed mutations across the genome, leading to a population with increased genetic diversity. This diverse population can then be screened to identify individuals with desirable traits, such as improved disease resistance or increased yield [].

- Functional genomics: By inducing mutations in specific genes, researchers can study their function and understand how they contribute to various biological processes [].

Studying DNA repair mechanisms:

- EMS can damage DNA by alkylating (adding an alkyl group) to nitrogen and oxygen atoms in the DNA bases. This damage triggers DNA repair mechanisms in cells. By studying the response of cells to EMS treatment, researchers can gain insights into the various DNA repair pathways and their importance in maintaining genome integrity [].

Cancer research:

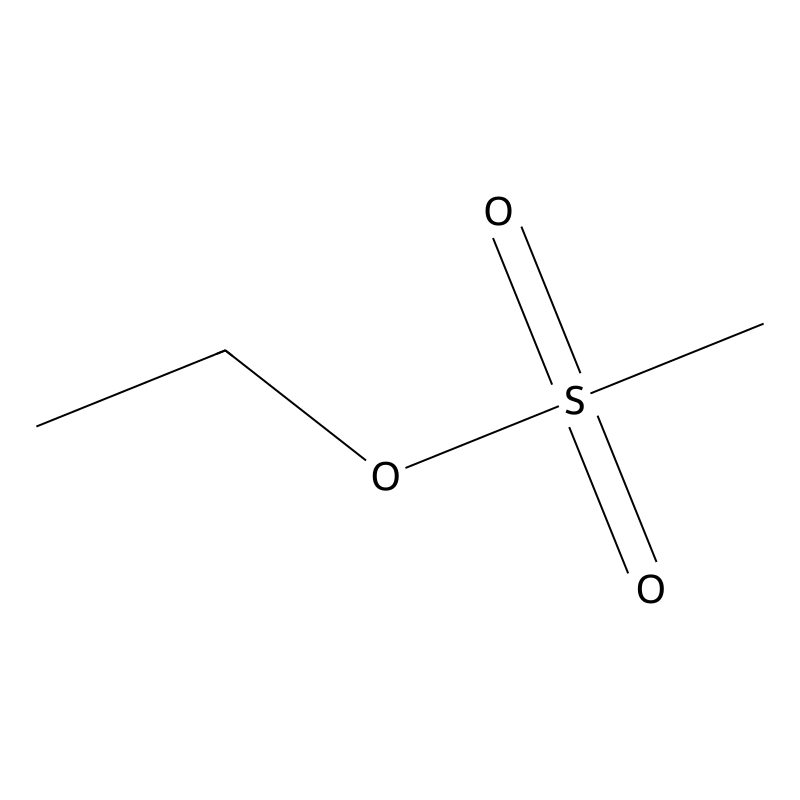

Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is a colorless liquid classified as an alkylating agent and is widely recognized for its role as a potent mutagen in experimental genetics. Ethyl methanesulfonate is the ethyl ester of methanesulfonic acid and has been utilized primarily in biochemical research to induce mutations for various studies, particularly in model organisms such as Drosophila (fruit flies) and Caenorhabditis elegans (nematodes) .

EMS acts as a mutagen by alkylating DNA. The ethyl group from EMS transfers to nitrogen atoms in guanine bases within DNA, causing mispairing during replication and leading to mutations []. This allows researchers to study the effects of mutations on various biological processes.

Physical and Chemical Properties

Ethyl methanesulfonate acts primarily as an alkylating agent, meaning it can transfer an ethyl group to nucleophilic sites, such as DNA bases. The most significant reaction involves the alkylation of guanine, resulting in the formation of O6-ethylguanine. This abnormal base can lead to mispairing during DNA replication, often resulting in G:C to A:T transitions .

Additionally, ethyl methanesulfonate hydrolyzes in aqueous environments, producing ethanol and methanesulfonic acid. Its stability varies with pH; it has a longer half-life in neutral to acidic conditions, making it crucial to manage its disposal properly .

Ethyl methanesulfonate is recognized for its mutagenic, teratogenic, and carcinogenic properties. It induces random mutations in DNA, primarily through nucleotide substitutions. The mutation rate can vary significantly based on the organism and conditions but typically ranges from to mutations per gene without causing substantial cell death . Its ability to induce point mutations makes it a valuable tool in genetic studies, particularly for examining DNA repair mechanisms and mutational spectra .

The synthesis of ethyl methanesulfonate was first reported by German chemist O. C. Billeter in 1905. The compound is typically prepared through the reaction of methanesulfonic anhydride with ethanol . Other methods may involve the direct esterification of methanesulfonic acid with ethanol under acidic conditions.

Ethyl methanesulfonate serves primarily as a model alkylating agent in biochemical and genetic research. Its applications include:

- Inducing mutations for genetic screens.

- Studying DNA repair processes.

- Investigating mutagenesis mechanisms.

- Serving as a tool for creating genetic diversity in laboratory settings .

Due to its hazardous nature, ethyl methanesulfonate is produced exclusively for research purposes and is handled under strict safety protocols.

Research indicates that ethyl methanesulfonate interacts with various biological molecules, notably nucleophiles such as amino acids and nucleotides. Its capacity to alkylate nucleophilic sites leads to significant alterations in DNA structure, which can trigger cellular responses aimed at repairing the damage or leading to cell death if the damage is irreparable . Studies have also shown that EMS can induce mitotic recombination in yeast, suggesting a complex interplay between mutagenesis and cellular repair mechanisms .

Ethyl methanesulfonate shares similarities with several other alkylating agents. Here are some notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl methanesulfonate | CH₃SO₃CH₃ | Less potent than ethyl methanesulfonate; used similarly |

| Dimethyl sulfate | (CH₃O)₂SO₂ | Highly toxic; broader reactivity but similar mechanism |

| N-Nitroso-N-methylurea | C₃H₈N₂O₃ | Induces different types of mutations; not sulfonic acid derivative |

| Sulfur mustard (Mustard gas) | C₄H₈Cl₂S | Known for its use as a chemical warfare agent; strong alkylating properties |

Uniqueness of Ethyl Methanesulfonate: Ethyl methanesulfonate is particularly valued for its ability to induce specific types of point mutations while being less toxic than some other alkylating agents like sulfur mustard. Its controlled use in laboratory settings allows researchers to study genetic mutations without overwhelming cytotoxicity .

Molecular Formula and Weight

Ethyl methanesulfonate possesses the molecular formula C₃H₈O₃S, representing a simple organosulfur compound consisting of three carbon atoms, eight hydrogen atoms, three oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight of this compound is consistently reported as 124.15 to 124.16 grams per mole across multiple authoritative sources [1] [2] [4]. The precise molecular weight value of 124.154 daltons has been determined through high-resolution mass spectrometry measurements [11].

Table 1 presents the comprehensive molecular structure and identification data for ethyl methanesulfonate:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight (g/mol) | 124.15-124.16 |

| CAS Registry Number | 62-50-0 |

| IUPAC Name | ethyl methanesulfonate |

| Common Names | ethyl mesylate, ethyl methanesulphonate, methanesulfonic acid ethyl ester |

| Linear Formula | CH₃SO₃CH₂CH₃ |

| SMILES | CCOS(=O)(=O)C |

| InChI | InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 |

| InChI Key | PLUBXMRUUVWRLT-UHFFFAOYSA-N |

The compound exists as the ethyl ester of methanesulfonic acid, formed through the formal condensation of methanesulfonic acid with ethanol [1] [14]. Under standard conditions, ethyl methanesulfonate manifests as a colorless to pale yellow liquid with a density of 1.206 grams per milliliter at 20 degrees Celsius [2] [4] [40].

Structural Characteristics

Functional Groups

Ethyl methanesulfonate contains several distinct functional groups that define its chemical behavior and reactivity patterns [9] [34]. The primary functional group is the sulfonyl moiety (-SO₂-), which consists of a central sulfur atom bonded to two oxygen atoms through double bonds [17]. This electron-withdrawing group significantly influences the compound's chemical properties and reactivity [18].

The ester linkage (-O-) connects the sulfonyl group to the ethyl carbon chain through a single oxygen atom [14] [15]. This ester functionality is characteristic of all methanesulfonate compounds and represents the point of attachment for various alkyl groups [15]. The methyl group (CH₃-) is directly bonded to the sulfur atom, forming the methanesulfonate portion of the molecule [1] [8].

The ethyl group (-CH₂CH₃) constitutes the alkyl portion of the ester, attached to the sulfur atom via the ester oxygen linkage [8] [14]. This ethyl substituent distinguishes this compound from other methanesulfonate esters such as methyl methanesulfonate or isopropyl methanesulfonate [16] [26].

Table 2 summarizes the functional groups and their characteristics:

| Functional Group | Description | Bond Type | Electronic Character |

|---|---|---|---|

| Sulfonyl group (-SO₂-) | Central sulfur atom with two double-bonded oxygen atoms | S=O double bonds | Electron-withdrawing |

| Ester linkage (-O-) | Single bond connecting sulfur to ethyl carbon via oxygen | S-O-C single bonds | Electron-donating to sulfur |

| Methyl group (CH₃-) | Terminal methyl group attached to sulfur | C-S single bond | Electron-donating |

| Ethyl group (-CH₂CH₃) | Terminal ethyl group attached via ester oxygen | C-O single bonds | Electron-donating |

| Methanesulfonate moiety | Complete CH₃SO₃- unit acting as leaving group | Mixed bond system | Good leaving group |

Bond Properties

The molecular structure of ethyl methanesulfonate features multiple bond types with distinct characteristics that contribute to its overall stability and reactivity [34] [36]. Theoretical structure calculations using density functional theory and Moller-Plesset second-order perturbation theory have revealed two stable conformations with symmetries Cs and C1, with the Cs conformation being more thermodynamically stable [9] [36].

The sulfur-oxygen double bonds (S=O) in the sulfonyl group exhibit typical bond lengths of 1.43 to 1.45 Angstroms [34] [35]. These bonds possess significant double-bond character with partial ionic contributions, resulting in bond strengths of approximately 120 kilocalories per mole [34]. The electron density distribution in these bonds creates the characteristic electron-withdrawing nature of the sulfonyl group [36].

The sulfur-oxygen single bond (S-O) connecting the sulfonyl group to the ethyl ester portion demonstrates bond lengths ranging from 1.57 to 1.60 Angstroms [34] [35]. This ester linkage exhibits moderate bond strength of approximately 80 kilocalories per mole and represents the point of cleavage during nucleophilic substitution reactions [13] [18].

Natural bond orbital calculations have demonstrated that the Cs conformation provides optimal geometry for the lone pairs of the oxygen atom linking the ethyl group [9] [36]. This conformational preference affects the compound's reactivity and interaction with biological targets [36].

Table 3 presents detailed bond properties and characteristics:

| Bond Type | Typical Bond Length (Å) | Bond Character | Bond Strength |

|---|---|---|---|

| S=O (sulfonyl) | 1.43-1.45 | Double bond with partial ionic character | Strong (≈120 kcal/mol) |

| S-O (ester) | 1.57-1.60 | Single covalent bond | Moderate (≈80 kcal/mol) |

| O-C (ethyl) | 1.42-1.45 | Single covalent bond | Moderate (≈85 kcal/mol) |

| C-S (methyl) | 1.80-1.82 | Single covalent bond | Moderate (≈65 kcal/mol) |

| C-C (ethyl) | 1.53-1.54 | Single covalent bond | Strong (≈85 kcal/mol) |

| C-H (various) | 1.08-1.11 | Single covalent bond | Strong (≈100 kcal/mol) |

Chemical Nomenclature and Identification

IUPAC Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl methanesulfonate [1] [11] [29]. This nomenclature follows standard IUPAC conventions for naming sulfonic acid esters, where the alkyl group (ethyl) precedes the sulfonate designation [15]. The name accurately reflects the compound's structure as the ethyl ester of methanesulfonic acid [1] [14].

Alternative IUPAC-acceptable names include methanesulfonic acid, ethyl ester, which emphasizes the parent acid and esterification pattern [11] [24]. Some sources also recognize the name methanesulfonic acid ethyl ester as an equivalent systematic designation [2] [4].

Common Names and Synonyms

Ethyl methanesulfonate is commonly referred to by several alternative names in scientific literature and commercial applications [1] [10]. The most frequently used common name is ethyl mesylate, where "mesylate" derives from the abbreviation for methanesulfonate [1] [3] [8]. This terminology is particularly prevalent in pharmaceutical and biochemical contexts [12].

Other widely recognized synonyms include ethyl methanesulphonate, reflecting British English spelling conventions [1] [10]. The compound is also known as methanesulfonic acid ethyl ester, which directly describes its chemical composition [2] [4]. Historical literature may reference the compound as half-myleran, though this designation is less commonly used in contemporary scientific discourse [1].

Additional synonyms documented in chemical databases include methylsulfonic acid ethyl ester [1] [5], ethyl ester of methanesulfonic acid [5], and ethyl ester of methylsulfonic acid [5]. These variations reflect different acceptable naming conventions while maintaining chemical accuracy [24].

Registry Numbers and Database Identifiers

Ethyl methanesulfonate has been assigned the CAS Registry Number 62-50-0, which serves as its unique chemical identifier in the Chemical Abstracts Service database [1] [2] [4]. This registration number has remained consistent across all major chemical databases and regulatory documents [24].

The compound appears in PubChem under the Compound Identifier 6113 [1] [24], providing access to comprehensive chemical and biological data. The ChEBI database assigns the identifier CHEBI:23994 to ethyl methanesulfonate [1] [21], facilitating its use in bioinformatics and systems biology applications [21].

Table 4 provides a comprehensive listing of database identifiers and registry numbers:

| Database | Identifier |

|---|---|

| CAS Registry Number | 62-50-0 |

| PubChem CID | 6113 |

| ChEBI ID | CHEBI:23994 |

| ChEMBL ID | CHEMBL338686 |

| HMDB ID | HMDB0252053 |

| KEGG ID | C19239 |

| UNII | 9H154DI0UP |

| EC Number | 200-536-7 |

| MDL Number | MFCD00007559 |

| NSC Number | 26805 |

| Nikkaji Number | J1.927E |

| Reaxys Registry Number | 773969 |

The European Community number 200-536-7 identifies the compound within European chemical regulations [1]. The UNII code 9H154DI0UP serves as the Unique Ingredient Identifier assigned by the United States Food and Drug Administration [1] [24]. These standardized identifiers ensure consistent reference across international scientific and regulatory communities [25].

Structural Comparisons with Related Methanesulfonates

Ethyl methanesulfonate belongs to the family of alkyl methanesulfonates, which share the common methanesulfonate functional group CH₃SO₃- while differing in their alkyl substituents [15] [16]. Comparative structural analysis reveals systematic trends in molecular properties as alkyl chain length increases [16] [31].

Methyl methanesulfonate, with molecular formula C₂H₆O₃S and molecular weight 110.13 grams per mole, represents the simplest member of this family [16]. The progression to ethyl methanesulfonate involves the addition of one methylene unit, increasing the molecular weight to 124.16 grams per mole while maintaining the essential sulfonate ester functionality [1] [16].

Isopropyl methanesulfonate (C₄H₁₀O₃S, molecular weight 138.19 g/mol) introduces branching in the alkyl chain, which affects both physical properties and reactivity patterns [26] [27]. The branched structure influences steric accessibility and may alter the compound's interaction with biological targets [31].

Higher homologs include butyl methanesulfonate (C₅H₁₂O₃S, 152.21 g/mol) and pentyl methanesulfonate (C₆H₁₄O₃S, 166.24 g/mol), demonstrating the systematic increase in molecular weight with extended alkyl chains [30] [33]. Research has shown that esterification reactivity decreases with increasing alkyl chain length due to steric hindrance and electronic effects [31].

Table 5 presents structural comparisons with related methanesulfonates:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Alkyl Chain Length | Common Name |

|---|---|---|---|---|---|

| Methyl methanesulfonate | C₂H₆O₃S | 110.13 | 66-27-3 | C₁ (methyl) | Methyl mesylate |

| Ethyl methanesulfonate | C₃H₈O₃S | 124.16 | 62-50-0 | C₂ (ethyl) | Ethyl mesylate |

| Isopropyl methanesulfonate | C₄H₁₀O₃S | 138.19 | 926-06-7 | C₃ (branched) | Isopropyl mesylate |

| Butyl methanesulfonate | C₅H₁₂O₃S | 152.21 | 1912-32-9 | C₄ (n-butyl) | Butyl mesylate |

| Pentyl methanesulfonate | C₆H₁₄O₃S | 166.24 | 6968-20-3 | C₅ (n-pentyl) | Pentyl mesylate |

Comparative studies of alkyl methanesulfonates have revealed that ethyl methanesulfonate occupies an intermediate position in terms of reactivity and physical properties [19]. The compound demonstrates greater potency than methyl methanesulfonate in certain alkylation reactions while maintaining better solubility characteristics than longer-chain analogs [16] [19].

Structural analysis indicates that all methanesulfonate esters share the same reactive center, with the methanesulfonate group serving as an excellent leaving group in nucleophilic substitution reactions [13] [18]. The primary structural differences lie in the steric and electronic properties of the alkyl substituents, which influence reaction rates and selectivity patterns [31].

Ethyl methanesulfonate exists as a clear, colorless liquid under standard laboratory conditions [1] [2] [3] [4]. The compound maintains its liquid state at room temperature, with a physical appearance that is consistently described across multiple sources as transparent and free from visible impurities when pure [5] [4]. The liquid exhibits moderate viscosity characteristics typical of organic sulfonate esters, though specific viscosity values are not extensively documented in the literature.

The compound is denser than water [4], which is an important consideration for handling and separation procedures. This density characteristic is consistent with the presence of the sulfur-containing functional group, which contributes to the overall molecular weight and density of the compound.

Melting and Boiling Points

Table 2: Thermal Properties of Ethyl Methanesulfonate

| Property | Value (°C) | Reference Conditions | Source |

|---|---|---|---|

| Melting Point | < 25 | Standard conditions | CAS Common Chemistry, NTP |

| Boiling Point (760 mmHg) | 213-214 | 761 Torr pressure | Multiple sources |

| Boiling Point (10 mmHg) | 85-86 | 10 mmHg pressure | Fisher Scientific |

| Flash Point | 100 | Standard conditions | Multiple sources |

The melting point of ethyl methanesulfonate is reported as less than 25°C [1] [2] [6], indicating that the compound remains liquid at room temperature under normal conditions. This low melting point is characteristic of many organic sulfonate esters and contributes to the compound's utility as a liquid reagent.

The boiling point varies significantly with pressure conditions. At standard atmospheric pressure (760 mmHg), ethyl methanesulfonate boils at 213-214°C [1] [7] [2] [8] [6]. Under reduced pressure conditions (10 mmHg), the boiling point decreases substantially to 85-86°C [9] [8] [10] [11], demonstrating the compound's sensitivity to pressure changes and making it suitable for vacuum distillation procedures.

Density and Viscosity

Table 3: Density and Optical Properties of Ethyl Methanesulfonate

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Density | 1.1452-1.206 g/cm³ | 20-22 | Multiple sources |

| Specific Gravity | 1.15-1.16 | 22/4 | Multiple sources |

| Refractive Index | 1.416-1.419 | 20 | Multiple sources |

The density of ethyl methanesulfonate ranges from 1.1452 to 1.206 g/cm³ at temperatures between 20-22°C [1] [7] [2] [9] [8] [10] [12] [11] [13]. This range represents measurements from different sources and may reflect variations in purity or measurement conditions. The most commonly cited value is 1.206 g/cm³ at 20°C [10] [11] [13].

The specific gravity is reported as 1.15-1.16 when measured at 22°C relative to water at 4°C [1] [9] [8]. This value confirms that ethyl methanesulfonate is significantly denser than water, which has important implications for laboratory handling and environmental fate.

Viscosity data for ethyl methanesulfonate is limited in the available literature. While the compound is described as a liquid with moderate flow characteristics, specific dynamic or kinematic viscosity values are not extensively documented [5] [12].

Solubility Parameters

Table 4: Solubility Properties of Ethyl Methanesulfonate

| Solvent | Solubility | Temperature (°C) | Notes |

|---|---|---|---|

| Water | 50-135 g/L | 25-27 | Partially miscible/miscible |

| Ethanol | Highly soluble | Room temperature | Polar solvent compatibility |

| Acetone | Highly soluble | Room temperature | Polar solvent compatibility |

| Organic solvents (general) | Highly soluble | Room temperature | Good compatibility with polar solvents |

The water solubility of ethyl methanesulfonate is reported with considerable variation in the literature, ranging from 50-135 g/L at 25-27°C [1] [8] [10] [11] [14] [13]. Some sources describe the compound as "miscible with water" [10] [11] [13], while others report limited solubility. This discrepancy may be attributed to differences in measurement methods, temperature conditions, or the presence of trace impurities that affect solubility behavior.

Ethyl methanesulfonate demonstrates excellent solubility in polar organic solvents [15]. The compound is highly soluble in ethanol and acetone [15], making it useful in organic synthesis applications. This solubility pattern is consistent with the polar nature of the sulfonate ester functional group, which provides favorable interactions with polar solvents through dipole-dipole interactions and potential hydrogen bonding.

The compound shows limited solubility in non-polar solvents, which is expected based on its molecular structure containing polar sulfonate and ester functionalities [15]. This selectivity in solvent compatibility is important for purification and extraction procedures.

Spectroscopic Properties

Infrared Spectroscopy

Table 6: Infrared Spectroscopy Properties of Ethyl Methanesulfonate

| Functional Group/Vibration | Frequency Range (cm⁻¹) | Assignment/Notes |

|---|---|---|

| C-H stretching (methyl) | 2800-3200 | Methyl group vibrations |

| C-H stretching (methylene) | 2800-3200 | Ethyl group CH₂ vibrations |

| S=O asymmetric stretch | 1320-1350 | Sulfonyl group asymmetric stretch |

| S=O symmetric stretch | 1140-1180 | Sulfonyl group symmetric stretch |

| C-O stretching | 1000-1300 | Ester linkage vibrations |

| S-O stretching | 800-1000 | Sulfonate group vibrations |

| C-H bending | 1400-1500 | Methyl and methylene deformations |

| Molecular fingerprint region | 400-1600 | Complex mixture of vibrations |

The infrared spectrum of ethyl methanesulfonate has been extensively studied using both experimental and theoretical approaches [16] [17] [18] [19]. The spectrum exhibits characteristic absorption bands that allow for definitive identification of the compound and its functional groups.

The C-H stretching vibrations appear in the region 2800-3200 cm⁻¹, with distinct bands for the methyl group attached to the sulfur atom and the ethyl ester group [16] [18]. These vibrations provide information about the aliphatic character of the molecule.

The sulfonyl group (SO₂) produces two characteristic strong absorption bands: the asymmetric stretch at 1320-1350 cm⁻¹ and the symmetric stretch at 1140-1180 cm⁻¹ [16] [17] [18]. These bands are particularly diagnostic for sulfonate esters and represent the most intense features in the infrared spectrum.

The ester linkage contributes to absorptions in the 1000-1300 cm⁻¹ region through C-O stretching vibrations [16] [17]. Additional S-O stretching modes appear in the 800-1000 cm⁻¹ region [16] [18], providing further confirmation of the sulfonate ester structure.

Theoretical calculations using density functional theory have successfully reproduced the experimental infrared spectrum with high accuracy, achieving a root-mean-square deviation of only 9 cm⁻¹ between calculated and observed frequencies [16] [18] [19].

Raman Spectroscopy

The Raman spectrum of ethyl methanesulfonate in the liquid state has been reported and provides complementary information to the infrared spectrum [16] [18] [19]. Raman spectroscopy is particularly sensitive to symmetric vibrations and provides enhanced intensity for certain modes that may be weak in the infrared.

The symmetric S=O stretch appears as a strong band in the Raman spectrum at approximately 1140 cm⁻¹ [16] [18], corresponding to the symmetric stretching mode of the sulfonyl group. This band is typically more intense in Raman than in infrared spectroscopy due to the high polarizability of the S=O bonds.

C-S stretching vibrations are observed in the 600-800 cm⁻¹ region [16] [18] and are characteristic of the sulfonate ester linkage. These vibrations provide important structural information about the connectivity between the organic and sulfonate portions of the molecule.

The Raman spectrum also exhibits various molecular breathing modes and skeletal vibrations throughout the fingerprint region [16] [18], which contribute to the spectroscopic fingerprint of the compound.

Nuclear Magnetic Resonance

Table 7: Nuclear Magnetic Resonance Spectroscopy Properties of Ethyl Methanesulfonate

| Nucleus | Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | Methyl group (CH₃-SO₂) | ~3.0 | Singlet | 3H |

| ¹H NMR | Methylene group (OCH₂) | ~4.4 | Quartet | 2H |

| ¹H NMR | Methyl group (CH₂CH₃) | ~1.4 | Triplet | 3H |

| ¹³C NMR | Methyl carbon (CH₃-SO₂) | ~40 | Singlet | 1C |

| ¹³C NMR | Methylene carbon (OCH₂) | ~70 | Singlet | 1C |

| ¹³C NMR | Methyl carbon (CH₂CH₃) | ~15 | Singlet | 1C |

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in ethyl methanesulfonate [20]. The spectrum typically shows three distinct sets of signals corresponding to the different proton environments in the molecule.

The methyl group attached to the sulfonate (CH₃-SO₂) appears as a singlet at approximately 3.0 ppm [20]. This downfield position reflects the electron-withdrawing effect of the sulfonate group, which deshields the protons.

The methylene group of the ethyl ester (OCH₂) appears as a quartet at approximately 4.4 ppm [20] due to coupling with the adjacent methyl group. The downfield chemical shift is consistent with the electron-withdrawing effect of the oxygen atom.

The terminal methyl group of the ethyl ester (CH₂CH₃) appears as a triplet at approximately 1.4 ppm [20] due to coupling with the adjacent methylene group. This upfield position is typical for alkyl methyl groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The methyl carbon attached to sulfur appears at approximately 40 ppm, the methylene carbon of the ester at approximately 70 ppm, and the terminal methyl carbon at approximately 15 ppm [21] [22].

Vapor Pressure and Volatility

Table 5: Vapor Properties of Ethyl Methanesulfonate

| Property | Value | Temperature (°C) | Notes |

|---|---|---|---|

| Vapor Pressure | 0.27-0.328 hPa | 25 | 0.206-0.25 mmHg equivalent |

| Vapor Density | >1 (air=1) | Standard conditions | Heavier than air |

| Volatility | Moderate | Room temperature | Volatilizes from dry surfaces |

The vapor pressure of ethyl methanesulfonate at 25°C is reported as 0.27-0.328 hPa (equivalent to 0.206-0.25 mmHg) [1] [12] [4] [23] [14] [24]. This relatively low vapor pressure indicates that the compound has moderate volatility at room temperature.

The vapor density is greater than 1 relative to air [5], meaning that ethyl methanesulfonate vapor is heavier than air. This property has important safety implications, as vapors may tend to accumulate in low-lying areas and enclosed spaces.

Under environmental conditions, ethyl methanesulfonate can volatilize from dry soil surfaces due to its moderate vapor pressure [14]. The rate of volatilization depends on factors such as temperature, humidity, and air movement. The compound's volatility characteristics make it important to consider vapor exposure routes in safety assessments.

Purity

Quantity

Physical Description

Color/Form

Boiling Point

213.5 °C

213-213.5 °C at 761 mm Hg

Flash Point

Density

Specific gravity: 1.1452 at 22 °C/4 °C

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H340 (84%): May cause genetic defects [Danger Germ cell mutagenicity];

H351 (90%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.206 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

REVERSIBLE MALE CHEMOSTERILANT FOR INSECTS & MAMMALIAN PESTS. /MONOESTERS OF METHANESULFONIC ACID/

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: water; Detection Limit: not provided.

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.

Analyte: ethyl methanesulfonate; matrix: pharmaceutical preparation; procedure: capillary gas chromatography with flame ionization detection; limit of detection: 1 ug/g

For more Analytic Laboratory Methods (Complete) data for ETHYL METHANESULFONATE (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

The 1,4-dihydropyridine derivative 2,6-dimethyl-3,5-diethoxycarbonyl-4-(sodium carboxylate)-1,4-dihydropyridine was studied for antimutagenic effect in the dominant lethal test and in the sex-linked recessive lethal test of Drosophila melanogaster. ... 1,4-dihydropyridine reduces the frequency of ethyl methanesulfate induced genetic damage (point mutations and chromosome breakage). A reduction of the mutation rate induced by ethyl methanesulfate in adults could be observed independently of the developmental stages (larvae or imago) pretreated with 1,4-dihydropyridine. The protective effect of this ... antimutagen against the alkylating agent depended on both the 1,4-dihydropyridine dose and the level of the ethyl methanesulfonate induced mutation rate. The effect of 1,4-dihydropyridine was more pronounced than that of /cysteine and cysteamine/.

Rat and canine hepatocyte suspensions were exposed to toxic concentrations of ethyl methanesulfonate (EMS) and ionophore A-23187 in the presence and absence of extracellular calcium (Ca2+) and alpha-tocopheryl succinate (alpha-TS). The exogenous administration of alpha-TS (25 microM) completely protected hepatocytes from chemically- induced toxicity when exposed to physiological free extracellular calcium concentrations (0.8-1.5 mM). ... Hepatocytes exposed to unesterified alpha- tocopherol (alpha-T, 25 microM) or alpha-tocopheryl acetate (alpha-TA, 25 microM), however, were not protected from the toxic effect of chemicals even though these treatments resulted in the marked accumulation of cellular alpha-T (2.65 nml/10(6) cells) and alpha-TA (2.3 nmol/10(6) cells), respectively. Finding suggest that the supplementation of endogenous stores of alpha-T or alpha-TA does not promote protection against chemical toxicity and that alpha-TS cytoprotection results not from the accumulation of alpha-T but rather from the cellular presence of the intact alpha-TS molecule. Thus alpha-TS appears to possess cytoprotective properties that differ from other vitamin E congeners.

The combination of EMS and aureomycin was highly cytotoxic, but EMS alone inhibited the mitosis in Vicia fabia.

For more Interactions (Complete) data for ETHYL METHANESULFONATE (7 total), please visit the HSDB record page.